1-Nitropiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-nitropiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVXSFTGQDAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311546 | |
| Record name | 1-nitropiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42499-41-2 | |
| Record name | NSC243817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitropiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nitropiperazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropiperazine (CAS No: 42499-41-2) is a heterocyclic compound featuring a piperazine ring substituted with a nitro group. This functionalization imparts unique chemical properties, positioning it as a valuable intermediate in organic synthesis. While structurally related to the more extensively studied 1-nitrosopiperazine, this compound possesses distinct reactivity and a different toxicological profile. Its utility lies primarily in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The piperazine moiety itself is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn can optimize pharmacokinetic profiles. This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical and physical properties, synthesis, reactivity, applications, and safety considerations.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 42499-41-2 | PubChem[1] |
| Molecular Formula | C₄H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N-Nitropiperazine, NSC 243817 | PubChem[1] |
| Computed XLogP3 | 0 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Computed Rotatable Bond Count | 0 | PubChem[1] |
Synthesis of this compound: The N-Nitration Pathway
The primary route for the synthesis of this compound is through the direct N-nitration of piperazine. This electrophilic substitution reaction involves the introduction of a nitro group (-NO₂) onto one of the nitrogen atoms of the piperazine ring. The choice of nitrating agent and reaction conditions is crucial to ensure selective mono-nitration and to minimize the formation of byproducts such as 1,4-dinitropiperazine.
A general and effective method for N-nitration of secondary amines involves the use of a nitrating agent such as nitric acid, often in the presence of a catalyst or a dehydrating agent. While a specific, detailed protocol for the synthesis of this compound is not extensively published, a representative procedure can be adapted from established methods for the N-nitration of secondary amines.
Representative Experimental Protocol for N-Nitration of Piperazine
Disclaimer: This protocol is a representative example based on general chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Piperazine
-
Concentrated Nitric Acid (e.g., 70%)
-
A suitable solvent (e.g., acetonitrile)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve piperazine in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the nitration reaction.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the cooled piperazine solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept at or below 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-cold water to precipitate the product and to quench any unreacted nitric acid.
-
Isolation: Collect the precipitated this compound by filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual acid and impurities. Dry the product under vacuum to obtain the final this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of amines is a highly exothermic process. Maintaining a low temperature (0°C) is critical to prevent uncontrolled reactions, minimize the formation of undesired byproducts, and ensure the stability of the nitro product.
-
Slow Addition: The dropwise addition of the nitrating agent allows for better control of the reaction temperature and prevents localized overheating, which could lead to degradation of the starting material or product.
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Acetonitrile is often a suitable choice for nitration reactions.
-
Quenching in Ice Water: This step serves to precipitate the less soluble product from the aqueous medium and to safely neutralize the strong acid.
Synthesis Workflow Diagram
Caption: A schematic workflow for the synthesis of this compound.
Applications in Drug Development and Research
The primary value of this compound in the pharmaceutical industry lies in its role as a versatile chemical intermediate. The nitro group is a highly useful functional group in organic synthesis due to its ability to be transformed into a variety of other functionalities, such as amines, which are prevalent in bioactive molecules.
-
Building Block for Novel Compounds: The free secondary amine on the this compound ring provides a reactive site for further functionalization. This allows for the synthesis of diverse libraries of piperazine derivatives that can be screened for various biological activities.
-
Precursor to Amino-piperazines: The nitro group can be readily reduced to an amino group, yielding 1-aminopiperazine derivatives. These amino-piperazines are key synthons for the introduction of the piperazine moiety into larger drug molecules.
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the chemistry of the nitro group and the secondary amine.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is a cornerstone of its utility in synthesis.
-
N-Alkylation/N-Arylation: The secondary amine is nucleophilic and can undergo reactions such as alkylation, arylation, and acylation to introduce a wide range of substituents at the 4-position of the piperazine ring.
Safety and Toxicological Profile
The safety and toxicological data specifically for this compound are not as extensively documented as for its nitroso analogue. However, based on available information and general principles of chemical safety, the following points should be considered:
GHS Hazard Classification
A safety data sheet for this compound provides the following GHS hazard classifications:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Handling and Storage
-
Personal Protective Equipment (PPE): Due to its potential for skin and eye irritation, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicological Insights
One study has indicated that this compound was not mutagenic in a specific assay. In contrast, the related compound 1-nitrosopiperazine is a known carcinogen. This highlights the critical difference in the toxicological profiles of nitro and nitroso compounds. While piperazine itself is considered to have low acute toxicity, its potential to form nitrosamines in vivo has been a subject of regulatory scrutiny.[2] The hepatotoxicity of some piperazine-derived designer drugs has been observed in in-vitro studies, generally involving the formation of reactive oxygen species and mitochondrial impairment.[3] However, specific in-depth toxicological studies on this compound are limited in the publicly available literature.
Analytical Methods
The analysis of this compound and its derivatives is crucial for quality control during synthesis and for its detection in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of non-volatile compounds like this compound. It is particularly useful for the detection and quantification of trace amounts of piperazine-containing compounds in complex mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, especially if derivatized to increase its volatility.
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the design and development of new pharmaceutical agents. Its value stems from the versatile reactivity of the piperazine scaffold and the transformable nature of the nitro group. While its toxicological profile appears to be more favorable than that of its nitroso counterpart, a comprehensive understanding of its long-term effects requires further investigation. The synthesis of this compound via N-nitration of piperazine is a well-established chemical transformation that can be performed with careful control of reaction conditions. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound is expected to increase, making a thorough understanding of its properties and chemistry essential for researchers in the field.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Opinion on the results of the Risk Assessment of: PIPERAZINE. European Commission. [Link]
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Angene Chemical. This compound Safety Data Sheet. [Link]
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ResearchGate. Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. [Link]
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PubMed. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google P
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National Institutes of Health. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
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ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine? [Link]
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ResearchGate. Nitration, Methods and Mechanisms. [Link]
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PubMed. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]
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Spectroscopic Data of 1-Nitropiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Nitropiperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in numerous therapeutic agents. A thorough understanding of its molecular structure and properties is paramount for its application and for the development of new chemical entities. Spectroscopic analysis provides the foundational data for structural elucidation and quality control. This technical guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented from the perspective of a Senior Application Scientist. The aim is to not only provide the spectral data but also to offer insights into the interpretation of this data, thereby empowering researchers in their scientific endeavors.
Molecular Identity and Physicochemical Properties
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| CAS Number | 42499-41-2 | PubChem[1] |
The presence of a nitro group attached to one of the nitrogen atoms of the piperazine ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the two sets of methylene protons in the piperazine ring. The chemical environment of these protons is rendered inequivalent by the presence of the electron-withdrawing nitro group on one nitrogen and the secondary amine on the other.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~3.83 | Multiplet | 4H | -CH₂-N(NO₂) | CDCl₃ |
| ~3.00 | Multiplet | 4H | -CH₂-NH | CDCl₃ |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer's field strength.
Interpretation and Causality:
The downfield shift of the protons at approximately 3.83 ppm is a direct consequence of the deshielding effect of the adjacent electron-withdrawing nitro group (-NO₂). This group reduces the electron density around the neighboring protons, causing them to resonate at a lower field. Conversely, the protons on the carbon atoms adjacent to the secondary amine (-NH) at approximately 3.00 ppm are in a more electron-rich environment and thus appear at a relatively upfield position. The multiplicity of the signals, typically observed as multiplets, arises from the spin-spin coupling between the protons on adjacent carbon atoms within the piperazine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two distinct carbon environments in the piperazine ring.
Predicted ¹³C NMR Spectral Data:
Due to the scarcity of publicly available experimental ¹³C NMR data for this compound, the following are predicted chemical shifts based on computational models and analysis of similar structures.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~50-55 | -CH₂-N(NO₂) |
| ~45-50 | -CH₂-NH |
Rationale for Predicted Shifts:
Similar to the ¹H NMR spectrum, the carbon atoms adjacent to the nitro group are expected to be deshielded and resonate at a lower field compared to the carbons adjacent to the secondary amine. The electron-withdrawing nature of the nitro group pulls electron density away from the attached carbon, leading to a downfield shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the N-NO₂ and N-H functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Sharp | N-H stretch (secondary amine) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1500-1550 | Strong | Asymmetric N-O stretch (nitro group) |
| ~1300-1350 | Strong | Symmetric N-O stretch (nitro group) |
| ~1100 | Medium | C-N stretch |
Expert Interpretation:
The most prominent and diagnostic peaks in the IR spectrum of this compound are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are typically very intense and are a clear indicator of the presence of the -NO₂ functionality. The N-H stretching vibration of the secondary amine is also a key feature, appearing as a sharp peak in the region of 3300-3400 cm⁻¹. The presence of aliphatic C-H stretching bands confirms the hydrocarbon backbone of the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 131, corresponding to the molecular weight of this compound.
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways, driven by the cleavage of the bonds adjacent to the nitrogen atoms and the loss of the nitro group.
-
Loss of the Nitro Group: A prominent fragmentation pathway would involve the loss of the nitro group (NO₂•, mass = 46), leading to a fragment ion at m/z = 85. This [M-46]⁺ ion would be a stable piperazinyl cation.
-
Ring Cleavage: The piperazine ring can undergo fragmentation, leading to smaller fragment ions. Common losses include the successive loss of ethylene (C₂H₄, mass = 28) or ethylenimine (C₂H₅N, mass = 43) fragments.
-
Visualizing the Fragmentation Pathway:
Caption: General workflow for the spectroscopic characterization of this compound.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument according to standard procedures.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Mass Spectrometry
-
Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
-
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and the major fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive fingerprint of this compound. The characteristic signals in the NMR, IR, and MS spectra are directly correlated with the specific structural features of the molecule. For researchers in drug discovery and development, a thorough understanding of this data is not merely academic; it is a critical component of compound verification, quality control, and the rational design of new piperazine-based therapeutic agents. By following the outlined experimental protocols and interpretive guidelines, scientists can confidently characterize this compound and utilize this knowledge to advance their research objectives.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21845, N-Nitrosopiperazine. Retrieved January 26, 2026 from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 316283, this compound. Retrieved January 26, 2026 from [Link].
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A Comprehensive Guide to the Theoretical Conformational Analysis of 1-Nitropiperazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a framework for the theoretical investigation of the conformational landscape of 1-nitropiperazine. As a senior application scientist, this document synthesizes established computational chemistry principles with practical insights, offering a robust methodology for researchers in medicinal chemistry and drug design. The conformational flexibility of piperazine and its derivatives is a critical determinant of their biological activity, and understanding the influence of substituents like the nitro group is paramount for rational drug design.[1]
The Significance of Conformational Analysis in Piperazine-Based Drug Design
The piperazine scaffold is a ubiquitous fragment in drug discovery, present in a wide array of therapeutic agents, including antidepressants, antipsychotics, and anxiolytics.[2] The three-dimensional arrangement of the piperazine ring and its substituents dictates how a molecule interacts with its biological target. Subtle changes in conformation can lead to significant differences in binding affinity and efficacy. Therefore, a thorough understanding of the conformational preferences of substituted piperazines, such as this compound, is essential for predicting their pharmacological profiles.
The piperazine ring, analogous to cyclohexane, primarily adopts a low-energy chair conformation.[3][4] However, it can also exist in higher-energy boat and twisted-boat forms. The energy barriers between these conformations and the relative stability of different chair forms (with substituents in axial or equatorial positions) are key parameters in conformational analysis.[5][6]
Theoretical Approaches to Conformational Analysis
The study of molecular conformations relies heavily on computational chemistry methods. These techniques allow for the calculation of molecular geometries, energies, and other properties, providing insights that can be difficult to obtain experimentally.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the method of choice for a wide range of chemical applications due to its excellent balance of accuracy and computational cost.[3] DFT methods are used to optimize molecular structures, calculate spectroscopic parameters, and analyze chemical reactivity.[7][8] For piperazine-based ligands, modern DFT functionals, particularly the M06-2X functional with a cc-pVDZ basis set, have been shown to provide a high degree of accuracy (mean absolute error < 0.5 kcal/mol) when benchmarked against high-level DLPNO-CCSD(T) reference energies.[2][9]
A Note on Higher-Level Methods
For benchmarking purposes and to obtain highly accurate reference energies, more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often employed.[2][3][9] The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method, combined with a Complete Basis Set (CBS) extrapolation, offers a "gold standard" for conformational energy calculations.[3][9]
Conformational Landscape of this compound: A Theoretical Investigation
This section outlines a detailed protocol for the theoretical conformational analysis of this compound.
Identifying Key Conformers
The first step in a conformational analysis is to identify all possible low-energy conformers. For this compound, the primary conformers of interest are the chair forms with the nitro group in the equatorial and axial positions. Additionally, boat and twist-boat conformations should be considered as potential transition states or higher-energy minima.
A systematic conformational search can be performed using molecular mechanics force fields followed by geometry optimization with a reliable DFT method.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Generate 3D coordinates for the chair-equatorial, chair-axial, and boat conformers of this compound.
-
Geometry Optimization: Perform full geometry optimization for each conformer using the M06-2X functional with the cc-pVDZ basis set. This level of theory is recommended for its accuracy with piperazine derivatives.[2][9]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement (Optional but Recommended): To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ) or a higher level of theory like DLPNO-CCSD(T).[3][10]
-
Analysis of Results: Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles, to characterize the different conformers. Calculate the relative energies of the conformers, including ZPVE corrections, to determine their relative populations at a given temperature.
Expected Outcomes and Interpretation
Based on extensive studies of substituted cyclohexanes and other piperazine derivatives, it is anticipated that the chair conformation with the nitro group in the equatorial position will be the most stable conformer of this compound.[3][11] This preference is due to the minimization of steric hindrance, specifically 1,3-diaxial interactions, that would occur if the bulky nitro group were in the axial position.[11]
The boat conformation is expected to be significantly higher in energy due to unfavorable steric interactions between the "flagpole" hydrogens (or in this case, one flagpole hydrogen and the nitro group) and eclipsing strain along the sides of the "boat".[12] The twist-boat conformation is generally more stable than the pure boat form as it relieves some of this strain.[5][12]
The energy difference between the chair-equatorial and chair-axial conformers provides the A-value for the nitro group in this system, which is a quantitative measure of its steric demand.
Visualizing the Conformational Landscape
Visual representations are crucial for understanding the complex relationships between different conformers.
Conformational Equilibrium of this compound
The following diagram illustrates the expected conformational equilibrium for this compound, highlighting the interconversion between the two chair forms via a higher-energy twist-boat intermediate.
Caption: A simplified energy landscape for this compound chair-flipping.
Workflow for Computational Analysis
The following diagram outlines the workflow for the theoretical conformational analysis of this compound.
Caption: Workflow for theoretical conformational analysis.
Quantitative Data Summary
The following table presents hypothetical but realistic relative energies for the conformers of this compound, based on the principles discussed. These values would be the target of the computational protocol described above.
| Conformer | Relative Energy (kcal/mol) | Note |
| Chair (Equatorial-NO2) | 0.00 | Global Minimum |
| Chair (Axial-NO2) | 2.0 - 4.0 | Higher energy due to 1,3-diaxial strain |
| Twist-Boat | 5.0 - 7.0 | Likely an intermediate in chair-flipping |
| Boat | > 8.0 | High energy due to flagpole and eclipsing strain |
Note: These are estimated values. Actual values must be determined through rigorous quantum chemical calculations.
Conclusion
The theoretical study of this compound's conformation is a critical exercise for any drug development program involving this scaffold. By employing modern DFT methods, researchers can gain a detailed understanding of the molecule's conformational preferences and the energetic barriers to conformational change. This knowledge is invaluable for interpreting structure-activity relationships, designing new analogues with improved pharmacological properties, and ultimately, accelerating the drug discovery process. The methodologies and principles outlined in this guide provide a robust framework for conducting such theoretical investigations with scientific integrity and a high degree of confidence in the results.
References
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Observed and modelled 1-nitrosopiperazine photolysis under natural... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234. [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234. [Link]
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4.5: Conformations of Cyclohexane. (2022, September 24). Chemistry LibreTexts. [Link]
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DFT and Molecular Docking Study of the Effect of a Green Solvent (water and DMSO) on the Structure, MEP, and FMOs of the 1-Ethylpiperazine-1,4-diium bis(hydrogenoxalate) Compound | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Cyclohexane Chair Flip - Energy Diagram. (2014, June 6). Master Organic Chemistry. [Link]
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The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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(PDF) Managing n-nitrosopiperazine and dinitrosopiperazine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5-Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan-1). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Cyclohexane conformation. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. (n.d.). Indian Academy of Sciences. Retrieved January 27, 2026, from [Link]
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Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved January 27, 2026, from [Link]
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Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (n.d.). Journal of King Saud University - Science. Retrieved January 27, 2026, from [Link]
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Synthesis, antiproliferative activity, ADMET, molecular docking, molecular dynamics simulation, and DFT study for coumarin-based 1,5-benzothiazepines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]
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DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry. (2020, October 1). YouTube. [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
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Molecular polarisability. The conformation of NN′-dinitropiperazine and other cyclic nitroamines in dioxan solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 27, 2026, from [Link]
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Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine. (n.d.). OUCI. Retrieved January 27, 2026, from [Link]
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QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. [Link]
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Conformation of cyclohexane. (n.d.). BYJU'S. Retrieved January 27, 2026, from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
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Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024, July 17). PubMed Central. [Link]
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Methodological & Application
1-Nitropiperazine: A Versatile Building Block for Modern Organic Synthesis
Introduction: Unlocking Synthetic Potential
1-Nitropiperazine has emerged as a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features—a secondary amine ripe for functionalization and a readily transformable nitro group—provide chemists with a powerful tool for accessing a diverse array of molecular architectures. The piperazine moiety is a common scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The presence of the nitro group further enhances the synthetic utility of this heterocycle, serving as a precursor to the crucial amino functionality or as an electron-withdrawing group to modulate reactivity. This application note provides an in-depth exploration of this compound's reactivity and offers detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C4H9N3O2 | PubChem[3] |
| Molecular Weight | 131.13 g/mol | PubChem[3] |
| Appearance | Slightly yellow powder | Biosynth[4] |
| CAS Number | 42499-41-2 | PubChem[3] |
Safety Precautions: this compound and its derivatives, particularly N-nitroso compounds, should be handled with care as they are considered potentially hazardous.[5][6][7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4][5][9][10]
Core Synthetic Applications of this compound
The synthetic utility of this compound is primarily centered around two key transformations: functionalization of the secondary amine and reduction of the nitro group.
N-Arylation: Accessing 1-Aryl-4-nitropiperazines
The formation of a carbon-nitrogen bond between an aryl group and the piperazine nitrogen is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely employed for this purpose.[1] This reaction allows for the synthesis of a vast library of 1-aryl-4-nitropiperazines, which are precursors to a multitude of biologically active compounds.[1][11][12][13]
Protocol: Palladium-Catalyzed N-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to the catalyst).
-
Add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Ligand Selection: The choice of phosphine ligand is crucial for reaction efficiency and depends on the nature of the aryl halide and the amine. Bulky, electron-rich ligands often promote the desired reductive elimination step.[1]
-
Base: The base is necessary to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
N-Alkylation: Synthesis of 1-Alkyl-4-nitropiperazines
The introduction of alkyl groups at the N4 position of this compound is another important transformation, often achieved through nucleophilic substitution or reductive amination.[14][15][16] These alkylated derivatives serve as intermediates in the synthesis of various pharmaceutical agents.
Protocol: N-Alkylation via Nucleophilic Substitution
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., K2CO3, Et3N)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The final product can be characterized by NMR and mass spectrometry to confirm its structure.
Reduction of the Nitro Group: Gateway to 1-Aminopiperazines
The reduction of the nitro group to a primary amine is a pivotal step, transforming the electron-withdrawing nitro group into a versatile amino group.[17][18][19] This opens up a plethora of subsequent chemical modifications, including amide bond formation, sulfonylation, and further alkylation or arylation. Catalytic hydrogenation is a common and efficient method for this transformation.[18][20]
Protocol: Catalytic Hydrogenation of a 1-Substituted-4-nitropiperazine
Materials:
-
1-Substituted-4-nitropiperazine (e.g., 1-aryl- or 1-alkyl-4-nitropiperazine)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen source (e.g., H2 gas, ammonium formate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure (using H2 gas):
-
Dissolve the 1-substituted-4-nitropiperazine in the chosen solvent in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 1-substituted-4-aminopiperazine.
Expertise & Experience: The choice of hydrogen source can be adapted based on available equipment. Transfer hydrogenation using ammonium formate is a convenient alternative to using a hydrogen gas cylinder.[17] The reaction is typically clean, and the product often requires minimal purification.
Applications in Multicomponent Reactions
The resulting 1-substituted-4-aminopiperazines are excellent candidates for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products.[21] For instance, the primary amino group can participate in Ugi or Passerini reactions, allowing for the rapid assembly of diverse compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound stands as a testament to the power of a well-designed building block in organic synthesis. Its predictable reactivity and the ease with which its functional groups can be manipulated make it an indispensable tool for chemists in academia and industry. The protocols outlined in this application note provide a solid foundation for harnessing the synthetic potential of this compound to construct novel and complex molecules with potential applications in medicine and materials science.
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Majeed, N. S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. [Link]
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Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. [Link]
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Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]
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A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
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Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. [Link]
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]
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Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]
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Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry. [Link]
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MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERAZINE MONOMER (NPIPZ). Cleanchem Laboratories. [Link]
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Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. [Link]
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Application Note: Enhancing Chromatographic Analysis of 1-Nitropiperazine Through Derivatization
Abstract
1-Nitropiperazine is a piperazine-derived N-nitrosamine, a class of compounds recognized as potent genotoxic impurities and probable human carcinogens.[1][2] Its presence in active pharmaceutical ingredients (APIs), synthetic intermediates, and finished drug products is a significant safety concern, necessitating highly sensitive and robust analytical methods for its detection and quantification at trace levels.[2] However, the inherent physicochemical properties of this compound—namely its high polarity, low volatility, and lack of a strong native chromophore—present considerable challenges for direct analysis by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] This application note provides a detailed guide for researchers and drug development professionals on the use of chemical derivatization to overcome these analytical hurdles. We present the scientific rationale, reaction mechanisms, and step-by-step protocols for three field-proven derivatization strategies, enabling enhanced sensitivity, improved chromatographic performance, and confident structural confirmation for this compound.
Part 1: The Scientific Imperative for Derivatization
The reliable quantification of this compound is mandated by global regulatory bodies, which have established stringent acceptable intake limits, as low as 26.5 ng/day, due to its carcinogenic potential.[2] Achieving the required limits of detection (LOD) and quantification (LOQ) is often impracticable without chemical modification of the analyte.
The core objectives of derivatizing this compound are:
-
To Increase Volatility and Thermal Stability for GC Analysis: this compound is a semi-volatile compound. Direct injection onto a GC system often results in poor peak shape (tailing) due to interactions with the stationary phase and potential thermal degradation in the high-temperature injector port.[5] Derivatization masks the polar N-H functional group of the piperazine ring, significantly increasing the molecule's volatility and stability.[6]
-
To Enhance Detectability for HPLC Analysis: The molecule lacks a suitable chromophore for sensitive UV-Vis detection or a native fluorophore for fluorescence detection. Pre- or post-column derivatization introduces a chemical tag that imparts strong UV absorbance or fluorescence, dramatically lowering detection limits.[4][7]
-
To Improve Mass Spectrometric Identification (GC-MS & LC-MS): Derivatization creates a new molecule with a higher molecular weight and a more predictable fragmentation pattern upon ionization. This can shift the analyte's mass out of a region of high background noise and provide characteristic fragment ions that serve as a robust confirmation of its identity.[6]
Part 2: Core Derivatization Strategies and Mechanisms
The choice of derivatization strategy is dictated by the available analytical instrumentation and the specific requirements of the assay (e.g., screening vs. confirmatory analysis). We will detail three robust approaches.
Strategy A: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS
Acylation is a highly effective method for derivatizing primary and secondary amines. Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that quantitatively converts the secondary amine in this compound into a stable, volatile, and highly electron-capturing trifluoroacetamide derivative.[8][9]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of this compound attacks one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion and yielding the N-trifluoroacetylated product. The reaction is often facilitated by a tertiary amine base which acts as a catalyst and scavenges the trifluoroacetic acid byproduct.[8]
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The Strategic Role of N-Nitroso and N-Amino Piperazines in Modern Pharmaceutical Synthesis
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of blockbuster drugs spanning therapeutic areas from oncology to central nervous system disorders.[1][2] Its unique physicochemical properties—imparting aqueous solubility, modulating lipophilicity, and acting as a versatile linker between pharmacophoric groups—make it an invaluable building block for drug discovery and development professionals.
This technical guide delves into a critical synthetic strategy for incorporating the piperazine moiety: the use of 1-nitrosopiperazine as a stable, selectively reactive precursor to the versatile intermediate, 1-aminopiperazine. While the term "1-nitropiperazine" is sometimes used, the predominant and industrially relevant pathway involves the N-nitrosation of piperazine, followed by reduction. This two-step process provides a robust route to 1-aminopiperazine, a synthon poised for diverse functionalization in the construction of complex active pharmaceutical ingredients (APIs). We will explore the causality behind the choice of this pathway, provide detailed, field-proven protocols, and illustrate its application in the synthesis of notable pharmaceuticals.
The Gateway Intermediate: Synthesis of 1-Aminopiperazine
The transformation of the simple, symmetric piperazine molecule into a precisely functionalized building block is paramount. The N-nitrosation/reduction sequence is a classic and effective method to differentiate the two nitrogen atoms, paving the way for sequential and controlled modifications.
Part A: Controlled N-Nitrosation of Piperazine
The initial step involves the reaction of piperazine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions, to yield 1-nitrosopiperazine.[3][4] This reaction selectively functionalizes one of the secondary amines. The nitroso group (-N=O) acts as a temporary protecting group, deactivating the nitrogen it is attached to and allowing for subsequent chemistry on the other nitrogen if desired, or it can be carried forward to the reduction step.
Causality of Experimental Design:
-
Low Temperature (0–5 °C): Nitrous acid (HNO₂) is unstable and can decompose at higher temperatures.[4] Conducting the reaction at low temperatures ensures a controlled generation of the nitrosating agent, minimizing side reactions and improving safety.
-
Acidic Conditions (pH 2-3): A strong acid, like hydrochloric acid, is required to convert sodium nitrite into the active electrophile, nitrous acid.[4] Careful pH control is crucial for efficient reaction without promoting unwanted side products.
-
Slow, Controlled Addition: The dropwise addition of the sodium nitrite solution prevents localized overheating and uncontrolled gas evolution, ensuring a safer and more selective reaction.
Experimental Protocol: Synthesis of 1-Nitrosopiperazine
Materials:
-
Piperazine (1.0 eq)
-
6N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Deionized Water
-
Chloroform or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine in 6N HCl.
-
Cool the reaction mixture to 0 °C using an ice-salt bath. Maintain this temperature throughout the addition step.[3]
-
Dissolve sodium nitrite in deionized water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred piperazine solution over approximately 1 hour, ensuring the temperature does not rise above 5 °C.[3][4]
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5 °C.
-
Carefully raise the pH of the solution to ~10 using a suitable base (e.g., 6N NaOH) while keeping the mixture cool.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform or dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 1-nitrosopiperazine, which can be purified by column chromatography.[3]
Safety Note: N-nitroso compounds are often studied for potential carcinogenic properties.[4][5][6][7][8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part B: Reduction to 1-Aminopiperazine
The reduction of the nitroso group to a primary amine is the critical step that unlocks the synthetic utility of the piperazine intermediate. Several reducing agents can accomplish this transformation, with the choice often depending on scale, cost, and functional group tolerance.
Comparative Analysis of Reduction Methods:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to reflux | High yield, effective | Requires strictly anhydrous conditions, pyrophoric, generates aluminum waste, not ideal for large-scale synthesis.[3][10] |
| Zinc (Zn) dust / Acetic Acid | Acetic acid/water | Cost-effective, common lab reagent | Generates significant metallic waste, can be slow, workup can be cumbersome.[10] |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various catalysts (e.g., Pd/Fe₃O₄-FeO) | "Green" method, high selectivity with right catalyst, clean reaction | Risk of over-reduction (N-N bond cleavage) with standard catalysts, requires specialized pressure equipment.[10] |
The choice of a paramagnetic Pd/Fe₃O₄-FeO catalyst has been shown to prevent the over-reduction byproduct, 1-methyl-piperazine, making catalytic hydrogenation a more attractive and environmentally friendly option for industrial applications.[10]
Experimental Protocol: Reduction of 1-Nitrosopiperazine with LiAlH₄ [3]
Materials:
-
1-Nitrosopiperazine (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄.
-
Add anhydrous THF to create a suspension of the reducing agent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-nitrosopiperazine in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture in vacuo and filter the resulting solid.
-
Wash the filter cake with methanol, and combine the filtrates.
-
Evaporate the solvent to yield crude 1-aminopiperazine, which can be further purified if necessary.[3]
Core Applications in Pharmaceutical Synthesis
1-Aminopiperazine is a bifunctional molecule, possessing both a nucleophilic secondary amine within the ring and a reactive primary exocyclic amine. This duality allows for its strategic incorporation into drug scaffolds through a variety of C-N bond-forming reactions.
Caption: Synthetic pathway from piperazine to a final API via the 1-aminopiperazine intermediate.
N-Arylation of the Piperazine Ring
Attaching an aryl or heteroaryl group to the secondary nitrogen of the piperazine core is a common strategy in drug design. Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are the premier methods for this transformation.[11][12][13][14]
-
Buchwald-Hartwig Amination: This powerful Pd-catalyzed cross-coupling reaction is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the amine. The choice of palladium precursor, ligand, and base is critical for achieving high yields.[11][15]
-
Chan-Evans-Lam (CEL) Coupling: A copper-catalyzed alternative that often uses arylboronic acids instead of halides and can be run under milder, often aerobic, conditions.[14]
These methods are instrumental in synthesizing drugs like the kinase inhibitor Avapritinib, where two distinct heteroaryl groups are attached to the piperazine nitrogen atoms.[1]
Functionalization of the Exocyclic Amino Group
The primary amino group of 1-aminopiperazine readily undergoes reactions typical of primary amines, including:
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form hydrazides.
-
Schiff Base Formation and Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-alkylated derivatives.
A prominent example of this reactivity is in the synthesis of the anti-tuberculosis drug Rifampicin . A key intermediate for this complex molecule is 1-amino-4-methylpiperazine.[10] This intermediate is synthesized via the nitrosation of 1-methylpiperazine followed by reduction, demonstrating the broad applicability of this synthetic strategy.[10]
Sources
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The Strategic Role of 1-Nitropiperazine in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the piperazine motif stands as a privileged scaffold, integral to the architecture of numerous approved therapeutics.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Within the diverse family of piperazine derivatives, 1-nitropiperazine emerges as a compound of significant interest, primarily serving as a versatile intermediate in the synthesis of complex pharmacologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Applications of this compound: A Gateway to Novel Chemical Entities
The primary utility of this compound in medicinal chemistry lies in its role as a synthetic precursor. The nitro group, while not typically a pharmacophore itself in this context, serves as a crucial functional handle and a precursor to the more synthetically versatile amino group. The electron-withdrawing nature of the nitro group also influences the reactivity of the piperazine ring, allowing for selective chemical transformations.
A key application of this compound is its function as a masked form of a monosubstituted piperazine. The synthesis of unsymmetrically substituted piperazines can be challenging due to the similar reactivity of the two nitrogen atoms. By introducing a nitro group on one nitrogen, the other can be selectively functionalized. Subsequently, the nitro group can be reduced to an amino group, which can then be further modified or may itself be a key feature of the final molecule. This strategic approach is pivotal in the construction of complex molecules with desired biological activities.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a two-step process starting from piperazine. The initial step involves the controlled nitrosation of piperazine to form 1-nitrosopiperazine.[4][5] This intermediate is then oxidized to yield this compound. Careful control of reaction conditions is crucial to ensure high yields and purity.
| Property | Value | Reference |
| Molecular Formula | C4H9N3O2 | [6] |
| Molecular Weight | 131.13 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 42499-41-2 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Nitrosopiperazine
This protocol is adapted from established methods for the N-nitrosation of secondary amines.[7][8]
Materials:
-
Piperazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve piperazine in a 6N HCl solution and cool the mixture to -10°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water over a period of 1 hour, ensuring the temperature remains below 0°C.
-
After the addition is complete, adjust the pH of the solution to 10 using a solution of sodium hydroxide.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of 8% methanol in dichloromethane to yield 1-nitrosopiperazine as a yellow oil.
Causality Behind Experimental Choices:
-
The reaction is carried out at low temperatures to prevent the decomposition of nitrous acid, which is formed in situ from sodium nitrite and hydrochloric acid.
-
The acidic conditions are necessary for the formation of the nitrosating agent, while the final basification allows for the extraction of the free base product into an organic solvent.
Protocol 2: Oxidation of 1-Nitrosopiperazine to this compound
While a specific detailed protocol for this transformation was not found in the immediate search results, the oxidation of N-nitroso compounds to their corresponding N-nitro derivatives is a known transformation in organic chemistry. This can often be achieved using strong oxidizing agents.
Conceptual Workflow:
-
Dissolve the synthesized 1-nitrosopiperazine in a suitable organic solvent.
-
Treat the solution with an appropriate oxidizing agent (e.g., a peroxy acid such as m-CPBA or trifluoroperacetic acid) under controlled temperature conditions.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify the crude this compound by recrystallization or column chromatography.
Note: The specific conditions for this oxidation would require experimental optimization.
Protocol 3: Reduction of this compound to 1-Aminopiperazine
The reduction of the nitro group to an amino group is a fundamental transformation that unlocks the synthetic potential of this compound.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), tin(II) chloride, or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., THF for LiAlH₄)
-
Methanol (for quenching)
Procedure (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF and cool to 0°C.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench the excess LiAlH₄ by the slow, dropwise addition of methanol until gas evolution ceases.
-
Filter the resulting slurry and wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent to dryness to yield crude 1-aminopiperazine.
-
The crude product can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
LiAlH₄ is a powerful reducing agent capable of reducing the N-nitro group to an N-amino group. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
-
The quenching step is crucial to safely destroy the excess reducing agent before work-up.
Visualization of Synthetic Pathways
Caption: Synthetic pathway from piperazine to N-substituted derivatives via this compound.
The Role of N-Nitro Compounds as Potential Nitric Oxide Donors
While not extensively documented for this compound itself, N-nitro compounds have been investigated as potential prodrugs for the release of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, and its controlled delivery is a significant area of research in medicinal chemistry. The enzymatic or chemical reduction of the nitro group could potentially lead to the release of NO, offering a therapeutic strategy for conditions where NO deficiency is implicated. Further research is warranted to explore the NO-donating capabilities of this compound and its derivatives.
Future Perspectives
The utility of this compound as a synthetic intermediate is clear, providing a strategic route to novel piperazine-based compounds. Future research in this area could focus on:
-
Developing more efficient and environmentally friendly methods for the synthesis of this compound.
-
Exploring the biological activities of compounds containing the this compound moiety itself, beyond its role as an intermediate.
-
Investigating the potential of this compound derivatives as nitric oxide-releasing prodrugs.
-
Expanding the library of N-substituted piperazines synthesized via the this compound route for screening against a wide range of biological targets.
References
- Google Patents. (n.d.). N-nitrosopiperazine.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]
-
SynZeal. (n.d.). 1-Nitrosopiperazine. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 27, 2026, from [Link]
-
PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 27, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Observed and modelled 1-nitrosopiperazine photolysis under natural.... Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved January 27, 2026, from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved January 27, 2026, from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]
- 5. CAS 5632-47-3: 1-nitrosopiperazine | CymitQuimica [cymitquimica.com]
- 6. This compound | C4H9N3O2 | CID 316283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-Chlorophenyl)-4-nitrosopiperazine | 2219339-13-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to By-products in 1-Nitropiperazine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of 1-nitropiperazine is a critical step in the creation of various active pharmaceutical ingredients (APIs). However, the synthetic pathway is often plagued by the formation of unwanted by-products, which can significantly impact yield, purity, and the overall efficiency of the process. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this compound synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Hurdles in this compound Synthesis
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Q1: My reaction to form 1-nitrosopiperazine has a low yield and a large amount of a white, insoluble precipitate. What is happening and how can I fix it?
Probable Cause: The formation of a significant amount of insoluble precipitate during the nitrosation of piperazine is a classic sign of the over-nitrosation of the starting material, leading to the formation of 1,4-dinitrosopiperazine.[1] This by-product is often a white to pale yellow solid and is sparingly soluble in many organic solvents, causing it to precipitate out of the reaction mixture.[2] The primary reasons for its formation are suboptimal control of reaction pH and temperature.
Step-by-Step Solution:
-
Strict Temperature Control: The nitrosation reaction is highly exothermic. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrosating agent (e.g., sodium nitrite).[3] This can be achieved using an ice-salt bath and slow, dropwise addition of the reagent.
-
Precise pH Adjustment: The reaction should be carried out under acidic conditions to generate the active nitrosating species, nitrous acid (HNO₂). However, a pH that is too low or too high can promote the formation of by-products. A pH range of 4 to 7 is often recommended for the synthesis of N-nitrosopiperazine.[4]
-
Stoichiometric Control of Reagents: Use a stoichiometric amount of the nitrosating agent relative to piperazine. An excess of the nitrosating agent will significantly increase the likelihood of di-nitrosation.
-
Order of Addition: It is generally recommended to add the solution of the nitrosating agent to the acidic solution of piperazine. This ensures that the nitrosating agent is consumed as it is added, minimizing its concentration in the reaction mixture at any given time.
-
Vigorous Stirring: Ensure efficient mixing to maintain a homogenous reaction mixture and prevent localized areas of high reagent concentration, which can lead to the formation of 1,4-dinitrosopiperazine.
Q2: I've successfully synthesized 1-nitrosopiperazine, but after the subsequent oxidation/nitration step to form this compound, my final product is contaminated with a di-nitro by-product. How can I avoid this?
Probable Cause: The presence of a di-nitro by-product, likely 1,4-dinitropiperazine, indicates that the second nitrogen atom of the piperazine ring has also undergone nitration. This can occur if the reaction conditions for the oxidation or nitration are too harsh or if there is unreacted piperazine or 1-nitrosopiperazine that can be further nitrated. The direct nitration of aromatic compounds often leads to multiple nitro group substitutions, especially when the reaction temperature is not well-controlled.[5][6]
Step-by-Step Solution:
-
Choice of Nitrating/Oxidizing Agent: The choice of reagent is critical. Milder oxidizing agents are preferred for the conversion of the nitroso group to a nitro group to avoid over-oxidation or nitration at the second nitrogen.
-
Controlled Reaction Conditions: Similar to the nitrosation step, maintaining a low and controlled temperature during the nitration/oxidation step is essential to prevent side reactions.
-
Purity of the Starting Material: Ensure that the 1-nitrosopiperazine used in this step is of high purity and free from any unreacted piperazine. Purification of 1-nitrosopiperazine can be achieved by extraction or chromatography before proceeding to the next step.
-
Use of a Protecting Group: For more complex syntheses where selectivity is a major concern, consider protecting one of the nitrogen atoms of piperazine before the nitration step. The protecting group can be removed after the desired nitro group has been introduced.
Q3: My TLC analysis after the synthesis of this compound shows multiple unidentified spots. What could these be?
Probable Cause: The presence of multiple spots on a TLC plate suggests a complex mixture of products, which could include the desired this compound, unreacted starting materials, the common by-products (1,4-dinitrosopiperazine or 1,4-dinitropiperazine), and potentially other degradation products. Oxidative and thermal degradation of piperazine and its derivatives can lead to the formation of various compounds, including ring-opened products.[7]
Step-by-Step Solution:
-
Comprehensive Analysis: To identify the unknown compounds, more advanced analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the components of a complex mixture.[8][9]
-
Reference Standards: If available, co-injecting reference standards of potential by-products (e.g., 1,4-dinitrosopiperazine, 1,4-dinitropiperazine) can help in their identification.
-
Reaction Monitoring: Use TLC or HPLC to monitor the progress of the reaction. This will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or excessive heating.
-
Controlled Work-up Procedure: The work-up procedure should be designed to minimize the degradation of the product. This includes using appropriate extraction solvents and avoiding excessive heat during solvent removal.
Q4: I am finding it difficult to purify this compound from the reaction mixture. What are the recommended purification methods?
Probable Cause: The difficulty in purification often arises from the similar polarities of the desired product and the by-products, making their separation challenging. The choice of purification method will depend on the nature of the impurities present.
Step-by-Step Solution:
-
Crystallization: If the desired product is a solid and the impurities are liquids or have significantly different solubilities, crystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good recovery of the pure product.
-
Column Chromatography: For complex mixtures or when crystallization is not effective, column chromatography is the method of choice. The selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase will be crucial for achieving good separation.
-
Extraction: A liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in two immiscible solvents and their acidic or basic properties. For instance, unreacted piperazine can be removed by washing the organic layer with an acidic aqueous solution.
-
Distillation: If the product is a liquid with a boiling point significantly different from the impurities, vacuum distillation can be a viable purification technique.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
The most common synthetic route to this compound involves a two-step process:
-
Nitrosation of Piperazine: Piperazine is first reacted with a nitrosating agent, such as sodium nitrite in an acidic medium, to form 1-nitrosopiperazine.[4]
-
Oxidation of 1-Nitrosopiperazine: The resulting 1-nitrosopiperazine is then oxidized to this compound using a suitable oxidizing agent. The oxidation of a nitroso group to a nitro group is a standard transformation in organic synthesis.[3]
An alternative, though potentially less selective, route is the direct nitration of piperazine using a nitrating agent.
What is the most common by-product in the synthesis of this compound and why does it form?
The most prevalent by-product is 1,4-dinitrosopiperazine .[1] It forms during the initial nitrosation step when both nitrogen atoms of the piperazine ring react with the nitrosating agent. The formation of this di-substituted product is favored by:
-
Excess nitrosating agent: More than one equivalent of the nitrosating agent increases the probability of reaction at both nitrogen atoms.
-
Inadequate temperature control: Higher temperatures can increase the reaction rate and lead to less selective nitrosation.[3]
-
Suboptimal pH: The pH of the reaction medium influences the concentration of the active nitrosating species and the reactivity of the piperazine molecule.
What are the potential by-products from the oxidation of 1-nitrosopiperazine or direct nitration of piperazine?
During the oxidation of 1-nitrosopiperazine or the direct nitration of piperazine, the primary by-product of concern is 1,4-dinitropiperazine . This results from the nitration of the second nitrogen atom. Additionally, harsh reaction conditions can lead to oxidative degradation of the piperazine ring, resulting in a variety of other impurities.
What are the recommended analytical methods for identifying and quantifying by-products in this compound synthesis?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture:
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and getting a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the components of the mixture and quantifying the desired product and by-products.[10]
-
Gas Chromatography (GC): Suitable for the analysis of volatile compounds.
-
Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it provides molecular weight information, which is invaluable for identifying unknown by-products.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated product and impurities.
What are the best practices for storing this compound and its intermediates to prevent degradation?
This compound and its precursor, 1-nitrosopiperazine, should be stored in a cool, dry, and dark place. Exposure to heat, light, and moisture can lead to degradation. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Protocol for Minimizing 1,4-Dinitrosopiperazine Formation during Nitrosation
-
Dissolve piperazine in a suitable aqueous acid (e.g., hydrochloric acid) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the piperazine solution while maintaining the temperature between 0-5 °C and ensuring vigorous stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, proceed with the work-up, which may involve neutralization and extraction with an organic solvent.
General Protocol for Purification of this compound by Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be optimized based on TLC analysis.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations and Data
Reaction Pathway and By-product Formation
Caption: Synthetic pathway of this compound and formation of major by-products.
Properties of this compound and Key By-products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₄H₉N₃O₂ | 131.13 | - |
| 1,4-Dinitrosopiperazine | C₄H₈N₄O₂ | 144.13 | White to Pale Yellow Solid |
| 1,4-Dinitropiperazine | C₄H₈N₄O₄ | 176.13 | - |
Appearance data for this compound and 1,4-dinitropiperazine can vary.
Recommended Reaction Conditions to Minimize By-products
| Parameter | Nitrosation Step | Oxidation/Nitration Step |
| Temperature | 0-5 °C | Low and controlled, specific to the reagent |
| pH | 4-7 | Dependent on the specific reaction |
| Reagent Stoichiometry | 1.0 equivalent of nitrosating agent | Stoichiometric or slight excess of oxidizing/nitrating agent |
| Addition Rate | Slow, dropwise | Slow, controlled addition |
| Stirring | Vigorous | Efficient mixing |
References
- Fine, N. A., Goldman, M. J., Nielsen, P. T., & Rochelle, G. T. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia, 37, 273–284.
- United Nations Office on Drugs and Crime. (2013).
- Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental science & technology, 47(7), 3528–3534.
- Fine, N. A., & Rochelle, G. T. (2013). Formation and decomposition of 1-nitrosopiperazine in the CO2 capture process. Energy Procedia, 37, 137-144.
- Benchchem. (n.d.). 1-(3-Chlorophenyl)-4-nitrosopiperazine.
- Martin, G. E., & Williams, A. J. (2013).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clark, J. (2023).
- Dong, M. W. (2013). Modern HPLC for practicing scientists. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer Science & Business Media.
- PubChem. (n.d.). 1,4-Dinitropiperazine.
- PubChem. (n.d.). This compound.
- de Hoffmann, E., & Stroobant, V. (2007).
- LGC Standards. (n.d.). 1,4-Dinitrosopiperazine.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Method of preparing 1-nitroso-4-methylpiperazine.
- Google P
- Google Patents. (n.d.).
- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Pharmaffili
- ResearchGate. (n.d.). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture.
- HPC Standards. (n.d.). 1,4-Dinitrosopiperazine.
- SciRP.org. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
- Google Patents. (n.d.). Synthesis of 1,4-dinitrofurazano(3,4-b)piperazine.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
Sources
- 1. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(3-Chlorophenyl)-4-nitrosopiperazine | 2219339-13-4 | Benchchem [benchchem.com]
- 4. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]
- 5. scirp.org [scirp.org]
- 6. 1,4-Dinitrosopiperazine | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Navigating 1-Nitropiperazine Reactions
Welcome to the technical support center for 1-nitropiperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile, yet sometimes temperamental, reagent. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and reactivity of this compound.
Q1: What are the primary safety concerns when working with this compound and its reactions?
A1: While this compound itself is not as extensively studied for its toxicology as some of its analogues, it is structurally related to N-nitrosamines, which are a class of probable human carcinogens.[1] Therefore, it is crucial to handle this compound and its derivatives with appropriate caution. Key safety measures include:
-
Engineering Controls: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoiding Inhalation and Contact: Avoid generating dusts or aerosols. Prevent contact with skin and eyes.[2]
-
Potential for Impurities: Be aware that syntheses involving this compound or its precursors can potentially generate N-nitrosamine impurities, which are under strict regulatory scrutiny.[1][3]
Q2: How should I properly store this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4] Like its nitroso-analogue, it may be sensitive to light and extreme temperatures, which could lead to degradation over time.[5] Store it in a tightly sealed container to prevent moisture ingress.
Q3: What are the most common impurities I might find in my this compound starting material?
A3: The purity of your this compound will depend on its synthetic route. Common impurities could include:
-
Piperazine: Unreacted starting material from the nitration of piperazine.
-
1,4-Dinitropiperazine: A potential byproduct from over-nitration.[6]
-
N-Nitrosopiperazine: If the nitrating agent or conditions are not well-controlled, this carcinogenic impurity can form.[7][8]
-
Degradation Products: Depending on storage conditions, you may find small amounts of degradation products.
It is always advisable to verify the purity of your starting material by an appropriate analytical method, such as HPLC or LC-MS/MS, before commencing your reaction.[3][9]
Q4: Can I use this compound directly for N-alkylation on the secondary amine?
A4: Yes, the secondary amine of this compound is available for N-alkylation. However, a significant challenge in the alkylation of any monosubstituted piperazine is the potential for di-alkylation, where the newly formed tertiary amine competes with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt.[10] For cleaner reactions and higher yields of the desired mono-alkylated product, consider using a protecting group strategy on the piperazine before nitration, or employing alternative alkylation methods like reductive amination.[10][11]
Troubleshooting Guide: Reduction of this compound to 1-Aminopiperazine
The reduction of the nitro group to an amine is a fundamental transformation. However, it can be fraught with challenges, including incomplete conversion, over-reduction, and side reactions.
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent.2. Low reaction temperature.3. Deactivated catalyst (for catalytic hydrogenation). | 1. Increase the equivalents of the reducing agent incrementally.2. Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC.3. Use fresh catalyst. Ensure the system is properly purged of air if using a hydrogenation catalyst like Pd/C. | 1. The stoichiometry of the reduction requires a sufficient excess of the reducing agent to drive the reaction to completion.2. Many reduction reactions have a significant activation energy barrier that requires thermal input.3. Catalysts can be poisoned by impurities or oxidized by air, rendering them inactive. |
| Low Yield of 1-Aminopiperazine | 1. Over-reduction or cleavage of the N-N bond.2. Degradation of the product under the reaction conditions. | 1. Use a milder reducing agent (e.g., Fe/NH₄Cl, SnCl₂).2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Perform the reaction at a lower temperature. | 1. Strong reducing agents like LiAlH₄ can sometimes lead to cleavage of the N-N bond, especially at elevated temperatures.[12]2. The resulting 1-aminopiperazine may not be stable under harsh acidic or basic conditions, or at high temperatures for extended periods. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction conditions are too harsh.2. Presence of impurities in the starting material.3. Denitration (loss of the nitro group). | 1. Lower the reaction temperature and/or use a less reactive reducing agent.2. Purify the this compound starting material before the reduction.3. Choose a reducing agent less prone to inducing denitration. | 1. Harsh conditions can promote various side reactions.2. Impurities can react to form their own set of byproducts, complicating purification.3. Certain reducing conditions, particularly with radical mechanisms, can lead to the cleavage of the C-N bond of the nitro group.[13] |
Experimental Protocol: Reduction of this compound with Iron Powder
This protocol offers a milder alternative to more reactive hydrides.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add ethanol and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (Fe, ~5-10 eq.) portion-wise. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Basify the residue with an aqueous solution of sodium carbonate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude 1-aminopiperazine can be further purified by column chromatography or distillation.
Troubleshooting Workflow for Reduction
Caption: Decision tree for troubleshooting the reduction of this compound.
Troubleshooting Guide: N-Alkylation of this compound
This section focuses on the common issues encountered when alkylating the secondary amine of this compound.
Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Low Conversion to Mono-alkylated Product | 1. Insufficiently reactive alkylating agent.2. Weak base.3. Low reaction temperature. | 1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).2. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃).3. Increase the reaction temperature. | 1. The reactivity of alkyl halides follows the trend I > Br > Cl. A more reactive electrophile will increase the reaction rate.2. A stronger base is more effective at deprotonating the secondary amine, increasing its nucleophilicity.3. Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Formation of Di-alkylated Quaternary Salt | 1. High concentration of the mono-alkylated product.2. Use of a highly reactive alkylating agent.3. High reaction temperature. | 1. Use a large excess of this compound relative to the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture.3. Consider reductive amination as an alternative to direct alkylation.[10] | 1. By Le Chatelier's principle, a high concentration of the starting amine will favor its reaction over the product amine.2. Slow addition keeps the concentration of the alkylating agent low, minimizing the chance of it reacting with the product.3. Reductive amination avoids the formation of quaternary salts as the iminium intermediate is more electrophilic than the product amine. |
| Poor Solubility of Reagents | 1. Inappropriate solvent choice. | 1. Use a more polar aprotic solvent like DMF or DMSO.2. Ensure all reagents are anhydrous if moisture-sensitive. | 1. The choice of solvent is critical for ensuring all reactants are in solution, allowing for an efficient reaction.2. Water can hydrolyze some alkylating agents and interfere with the reaction. |
Experimental Protocol: Reductive Amination of this compound
This method is often preferred for mono-alkylation to avoid the formation of quaternary ammonium salts.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane).
-
Formation of Iminium Ion: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the stirred solution.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Workflow for N-Alkylation Strategy Selection
Caption: Decision workflow for choosing an N-alkylation strategy.
Analytical Monitoring and Purification
Effective synthesis relies on accurate monitoring and robust purification techniques.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction. A common mobile phase for piperazine derivatives is a mixture of dichloromethane and methanol.
-
High-Performance Liquid Chromatography (HPLC): Provides more accurate, quantitative information on the reaction progress, including the formation of byproducts.[9][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for identifying the desired product and any impurities by their mass-to-charge ratio.[9][15][16]
Purification Strategies
-
Extraction: A standard workup procedure to remove inorganic salts and other water-soluble impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method of purification.
-
Silica Gel Column Chromatography: The most common method for purifying organic compounds. The polarity of the eluent can be tuned to effectively separate the desired product from starting materials and byproducts.
-
Semi-preparative HPLC: For challenging separations or when very high purity is required, semi-preparative HPLC can be employed to isolate the target compound.
References
-
Nielsen, C. J., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 336-353. [Link]
- Biosynth Carbosynth. (2022).
- Lapointe, A., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry. Canadian Journal of Chemistry, 98(6), 293-300.
- Berg, R. G. (1959). U.S. Patent No. 2,907,767. U.S.
- Fine, N. A., et al. (2012). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. Industrial & Engineering Chemistry Research, 51(25), 8484-8493.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316283, this compound. Retrieved from [Link].
-
Majeed, N. S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. [Link]
-
Tao, Y., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 834124. [Link]
- Chen, E., & Rochelle, G. T. (2012). Thermal Decomposition of N-nitrosopiperazine. Energy Procedia, 23, 137-146.
- Mikuš, P., et al. (2020). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
- Snodin, D. J., & Elder, D. P. (2023). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP) as an impurity in rifampin drug products. Journal of Pharmaceutical and Biomedical Analysis, 224, 115185.
-
Liang, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(10), 1014-1019. [Link]
- Kumar, P., et al. (2023). Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form.
-
Kent, S. M., et al. (2011). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Rapid Communications in Mass Spectrometry, 25(2), 239-249. [Link]
- World Health Organization. (2019).
-
De Oliveira, E. O. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- Li, J., et al. (2023).
- United Nations Office on Drugs and Crime. (2013).
-
Fine, N. (2012). Managing n-nitrosopiperazine and dinitrosopiperazine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Unsuccessful intramolecular N-alkylation strategy. Retrieved from [Link]
- Pham-Huu, D.-P., et al. (2010).
Sources
- 1. Information Note Nitrosamine impurities [who.int]
- 2. researchgate.net [researchgate.net]
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- 4. hpc-standards.com [hpc-standards.com]
- 5. N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(3-Chlorophenyl)-4-nitrosopiperazine | 2219339-13-4 | Benchchem [benchchem.com]
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- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Nitropiperazine for Researchers and Drug Development Professionals
1-Nitropiperazine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its synthesis, therefore, is of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations. This document is intended to empower researchers to make informed decisions when selecting a synthesis strategy tailored to their specific laboratory capabilities, scale requirements, and safety considerations.
Introduction to this compound and its Synthetic Importance
This compound, with its unique electronic and structural features, is a versatile precursor for the introduction of the piperazine moiety into target molecules. The nitro group can be readily reduced to an amino group, providing a convenient handle for further functionalization. This has led to its use in the development of drugs across various therapeutic areas. The efficient and safe synthesis of this compound is paramount for the timely progression of drug discovery and development projects. This guide will explore the two predominant synthetic strategies: a two-step approach involving the formation and subsequent oxidation of an N-nitrosopiperazine intermediate, and a more direct, one-step nitration of piperazine.
Route 1: The Two-Step Synthesis via N-Nitrosopiperazine Intermediate
This widely employed method involves two distinct chemical transformations: the nitrosation of piperazine to yield 1-nitrosopiperazine, followed by the oxidation of the nitroso group to a nitro group.
Step 1: N-Nitrosation of Piperazine
The initial step focuses on the controlled introduction of a nitroso group (-N=O) onto one of the nitrogen atoms of the piperazine ring. The most common and well-established method for this transformation is the reaction of piperazine with a nitrosating agent, typically sodium nitrite, under acidic conditions.
Causality of Experimental Choices:
The choice of an acidic medium is critical as it facilitates the in-situ generation of nitrous acid (HNO₂), the active nitrosating species, from sodium nitrite. The reaction is highly pH-dependent, and careful control is necessary to maximize the yield of the desired mononitrosated product and minimize the formation of the dinitrosated byproduct, N,N'-dinitrosopiperazine. The reaction is also exothermic and is typically carried out at low temperatures (0-5 °C) to ensure selectivity and prevent the decomposition of unstable intermediates.
Experimental Protocol: Synthesis of 1-Nitrosopiperazine
-
Reagents and Equipment:
-
Piperazine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or another suitable mineral acid
-
Ice bath
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve piperazine in water in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the piperazine solution while maintaining the temperature below 5 °C.
-
Carefully add hydrochloric acid dropwise to the reaction mixture to adjust the pH to approximately 3-4. Monitor the pH closely throughout the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
After the reaction is complete, neutralize the mixture by the careful addition of a base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain crude 1-nitrosopiperazine. The product can be further purified by distillation or chromatography if necessary.
-
Trustworthiness and Validation:
This protocol is a well-established and reliable method for the synthesis of 1-nitrosopiperazine, with yields typically ranging from 80-90%.[1] The careful control of temperature and pH are the key parameters to ensure high yield and purity. The formation of the product can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Oxidation of 1-Nitrosopiperazine to this compound
The second step involves the conversion of the N-nitroso group to the N-nitro group. This oxidation requires a potent oxidizing agent that can selectively oxidize the nitrogen atom without cleaving the N-N bond or affecting the piperazine ring.
Causality of Experimental Choices:
Several oxidizing agents have been reported for this transformation, with varying degrees of efficiency and safety. A common and effective method involves the use of a mixture of hydrogen peroxide and trifluoroacetic acid, which in situ generates the powerful oxidizing agent peroxytrifluoroacetic acid. This reagent is highly effective for the oxidation of nitrosamines to nitramines.[2] The reaction is typically carried out in a suitable organic solvent and at controlled temperatures to manage the exothermicity of the oxidation.
Experimental Protocol: Oxidation of 1-Nitrosopiperazine
-
Reagents and Equipment:
-
1-Nitrosopiperazine
-
Trifluoroacetic Anhydride
-
Hydrogen Peroxide (30-50% solution)
-
Dichloromethane or a suitable solvent
-
Ice bath
-
Magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitrosopiperazine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vessel, carefully prepare the oxidizing mixture by slowly adding hydrogen peroxide to trifluoroacetic anhydride at 0 °C. Caution: This mixture is a strong oxidant and should be handled with extreme care in a fume hood.
-
Slowly add the freshly prepared peroxytrifluoroacetic acid solution to the 1-nitrosopiperazine solution via the dropping funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a reducing agent solution (e.g., sodium sulfite solution).
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound. The product can be purified by recrystallization or column chromatography.
-
Trustworthiness and Validation:
This oxidation protocol provides a reliable method for the synthesis of this compound. The yield and purity of the final product are highly dependent on the quality of the starting 1-nitrosopiperazine and the careful control of the reaction conditions. Characterization of the final product should be performed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.
Reaction Pathway for the Two-Step Synthesis
Caption: Two-step synthesis of this compound.
Route 2: Direct Nitration of Piperazine
A more direct approach to this compound involves the direct introduction of a nitro group onto the piperazine ring in a single step. This method typically employs a potent nitrating agent, such as a mixture of nitric acid and acetic anhydride.
Causality of Experimental Choices:
The combination of nitric acid and acetic anhydride generates acetyl nitrate in situ, which is a powerful electrophilic nitrating agent. This reagent is capable of nitrating secondary amines directly. The reaction conditions, including temperature and the ratio of reagents, are critical to control the selectivity of the nitration and to avoid over-nitration or side reactions. Acetic anhydride also serves as a solvent and a dehydrating agent in this reaction.
Experimental Protocol: Direct Nitration of Piperazine
-
Reagents and Equipment:
-
Piperazine
-
Acetic Anhydride
-
Fuming Nitric Acid
-
Ice-salt bath
-
Magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, suspend piperazine in acetic anhydride.
-
Cool the mixture to -10 °C to -5 °C using an ice-salt bath.
-
Slowly add fuming nitric acid to the stirred suspension via the dropping funnel, ensuring the temperature does not rise above 0 °C. Caution: This reaction is highly exothermic and potentially hazardous. It should be performed with extreme care behind a safety shield in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the mixture at low temperature for a designated period.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid product, wash it with cold water, and then with a cold dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Trustworthiness and Validation:
While this direct method offers the advantage of a single step, it often presents challenges in controlling the reaction and can lead to lower yields and the formation of impurities compared to the two-step approach. The highly exothermic nature of the reaction also poses significant safety risks, especially on a larger scale. Careful optimization of the reaction conditions is crucial for achieving acceptable results. The identity and purity of the product must be rigorously confirmed by analytical methods.
Reaction Pathway for the Direct Nitration
Caption: Direct nitration of piperazine to this compound.
Comparative Analysis of Synthesis Routes
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each method.
| Feature | Route 1: Two-Step Synthesis | Route 2: Direct Nitration |
| Number of Steps | 2 | 1 |
| Overall Yield | Generally higher and more reproducible (typically >70%) | Often lower and more variable |
| Purity of Product | Generally higher, with fewer byproducts | Can be lower, with potential for over-nitration and other side products |
| Reaction Control | Good control over each step | Difficult to control, highly exothermic |
| Safety Concerns | Handling of nitrosamines (potential carcinogens) and strong oxidizers | Highly exothermic reaction, use of fuming nitric acid |
| Scalability | More readily scalable with appropriate safety measures | Difficult and hazardous to scale up |
| Reagent Cost | May be slightly higher due to the use of an oxidizing agent | Potentially lower reagent cost |
Conclusion and Recommendations
Both the two-step synthesis via an N-nitrosopiperazine intermediate and the direct nitration of piperazine offer viable pathways to this compound.
The two-step synthesis is generally the preferred method for laboratory-scale and larger-scale preparations where high purity and reproducible yields are critical. The ability to isolate and purify the intermediate 1-nitrosopiperazine allows for greater control over the final product quality. While it involves an additional step and the handling of a potentially carcinogenic intermediate, the overall process is more manageable and scalable with appropriate safety protocols in place.
The direct nitration route, while attractive for its single-step simplicity, presents significant challenges in terms of reaction control and safety. The highly exothermic nature of the reaction makes it difficult to manage, especially on a larger scale, and can lead to lower yields and a less pure product. This route may be suitable for small-scale synthesis where expediency is the primary concern, but it requires experienced personnel and stringent safety precautions.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a careful consideration of their specific needs, including the desired scale of synthesis, purity requirements, available equipment, and safety infrastructure. For most applications, the reliability and control offered by the two-step synthesis make it the more prudent and advantageous choice.
References
- Morton, M. N-nitrosopiperazine. U.S.
-
Emmons, W. D. Peroxytrifluoroacetic Acid. I. The Oxidation of Nitrosamines to Nitramines. J. Am. Chem. Soc.1954 , 76 (13), 3468–3470. [Link]
- Olah, G. A.; Olah, J. A. Nitration of Amines with Nitronium Salts. In Nitration and Aromatic Reactivity; Cambridge University Press: 1989; pp 154-156.
- Wright, G. F. Nitramines. In The Chemistry of the Nitro and Nitroso Groups, Part 1; Feuer, H., Ed.; Interscience Publishers: 1969; pp 613-686.
- Coombes, R. G. Nitration of Amines. In Comprehensive Organic Chemistry; Barton, D. H. R., Ollis, W. D., Eds.; Pergamon Press: 1979; Vol. 2, pp 305-311.
-
National Institutes of Health. PubChem Compound Summary for CID 316283, this compound. [Link]
-
Fine, N. A.; Rochelle, G. T. Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. Environ. Sci. Technol.2013 , 47 (7), 3528–3534. [Link]
- Legin, G. Y.; Stepanov, R. S.; Ugrak, B. I. Dinitrogen Pentoxide and its Application in Nitration. Russ. Chem. Rev.2003, 72 (8), 671–685.
-
Li, S.; Wang, L.; Chen, X.; et al. Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. RSC Adv., 2021 , 11, 38530-38536. [Link]
Sources
A Senior Application Scientist's Guide to Selecting the Optimal LC Column for 1-Nitropiperazine Analysis
For researchers, scientists, and drug development professionals, the accurate and robust analysis of small polar molecules like 1-Nitropiperazine is a frequent yet significant challenge. As a potential genotoxic impurity, its detection and quantification at trace levels demand a highly selective and sensitive analytical method. The crux of such a method lies in the choice of the Liquid Chromatography (LC) column. This guide provides an in-depth comparison of various LC column chemistries for the analysis of this compound, supported by experimental insights and foundational chromatographic principles.
The Analytical Challenge: Retaining and Resolving this compound
This compound is a small, polar molecule containing a piperazine ring and a nitro group. Its polarity makes it poorly retained on traditional reversed-phase columns like C18, often leading to elution in the solvent front where matrix effects can be most pronounced. The presence of the nitro group and the secondary amine in the piperazine ring can also lead to peak tailing due to interactions with residual silanols on the silica support of the stationary phase. Therefore, selecting a column that provides adequate retention, good peak shape, and selectivity is paramount.
Comparative Performance of LC Columns for this compound Analysis
The selection of an appropriate LC column is a critical step in developing a robust analytical method. The choice of stationary phase chemistry dictates the retention and selectivity of the separation. Here, we compare the performance of several common and specialized LC columns for the analysis of this compound.
| Column Chemistry | Primary Retention Mechanism(s) | Expected Retention of this compound | Potential Advantages | Potential Disadvantages |
| C18 (Octadecyl) | Hydrophobic (van der Waals) interactions | Very Low | Ubiquitous and well-characterized. | Poor retention for polar analytes, potential for peak tailing.[1][2][3] |
| C8 (Octyl) | Hydrophobic (van der Waals) interactions | Very Low | Less hydrophobic than C18, may offer slightly better peak shape for some polar compounds. | Generally insufficient retention for highly polar compounds like this compound. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions, dipole-dipole interactions | Moderate | Enhanced selectivity for aromatic and nitro-containing compounds due to π-π interactions.[4] Can be operated in 100% aqueous mobile phase.[5] | May still exhibit limited retention for very polar analytes without a significant aromatic character. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic interactions | Low to Moderate | Alternative selectivity to alkyl and phenyl phases. Can be used in both reversed-phase and normal-phase modes. | Can have lower stability compared to alkyl phases. Retention can be sensitive to mobile phase composition. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning into a water-enriched layer on the stationary phase, hydrogen bonding, dipole-dipole interactions | High | Excellent retention for very polar and hydrophilic compounds.[6] | Requires careful mobile phase preparation and longer equilibration times. Can be sensitive to sample matrix. |
| Mixed-Mode | Combination of hydrophobic and ion-exchange interactions | High and Tunable | Offers multiple retention mechanisms for enhanced selectivity of polar and charged compounds.[7] Can eliminate the need for ion-pairing reagents. | Method development can be more complex due to the multiple interaction modes. |
In-Depth Analysis of Column Chemistries
C18 and C8 Columns: The Workhorses with Limitations
Conventional C18 and C8 columns rely on hydrophobic interactions for retention. Given the polar nature of this compound, it exhibits minimal interaction with the non-polar stationary phase, leading to poor retention and co-elution with the solvent front.[1][2][3] While these columns are the default for many applications, they are generally unsuitable for the primary analysis of this compound without derivatization or the use of ion-pairing reagents, which can complicate the analysis and may not be compatible with mass spectrometry.
Phenyl-Hexyl Columns: A Step Towards Enhanced Selectivity
Phenyl-Hexyl columns offer a promising alternative to traditional alkyl phases. The phenyl ring in the stationary phase provides a unique selectivity mechanism through π-π interactions with the nitro group of this compound. This, combined with moderate hydrophobic interactions from the hexyl linker, can lead to improved retention and resolution from other components in the sample matrix.[4] Furthermore, some modern phenyl-hexyl phases are designed to be stable in 100% aqueous mobile phases, which can be advantageous for retaining polar compounds.[5]
HILIC Columns: The Go-To for Highly Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of highly polar compounds that are not retained in reversed-phase chromatography.[6] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. For this compound, HILIC can provide excellent retention and good peak shapes.
Mixed-Mode Columns: The Power of Multiple Interactions
Mixed-mode chromatography combines two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[7] For this compound, which has a basic secondary amine, a mixed-mode column with both hydrophobic and cation-exchange functionalities can offer strong and tunable retention. By adjusting the mobile phase pH and ionic strength, the degree of ion-exchange interaction can be controlled, providing an additional dimension of selectivity. This approach is particularly useful for separating polar basic compounds from other matrix components.
Experimental Protocols
Protocol 1: Reversed-Phase Analysis using a Phenyl-Hexyl Column
This protocol is suitable for the analysis of this compound in samples where moderate retention and selectivity are sufficient.
1. Sample Preparation:
-
Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 5.0 50 5.1 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) with optimized transitions for this compound.
Protocol 2: HILIC Analysis for Enhanced Retention
This protocol is recommended for complex matrices or when higher retention of this compound is required.
1. Sample Preparation:
-
Dissolve the sample in a high percentage of organic solvent (e.g., 90:10 acetonitrile:water v/v) to match the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter.
2. LC-MS/MS System:
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in 95:5 Acetonitrile:Water (v/v).
-
Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water (v/v).
-
Gradient:
Time (min) %B 0.0 1 4.0 40 4.1 99 5.0 99 5.1 1 | 7.0 | 1 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS/MS Detection: Use MRM with optimized transitions.
Visualizing the Workflow and Interactions
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: Interaction mechanisms of this compound with different stationary phases.
Conclusion and Recommendations
The choice of an LC column for the analysis of this compound is highly dependent on the specific requirements of the assay, including the complexity of the sample matrix and the desired level of sensitivity.
-
For routine analysis with relatively clean sample matrices, a Phenyl-Hexyl column offers a good balance of retention, selectivity, and ease of use. The π-π interactions with the nitro group provide a significant advantage over traditional C18 columns.
-
For challenging applications requiring high retention and sensitivity, especially in complex matrices, a HILIC column is the recommended choice. It provides the strongest retention for this polar analyte, moving it away from the solvent front and potential interferences.
-
Mixed-mode columns represent a powerful, albeit more complex, option. They are particularly advantageous when dealing with samples containing a mixture of polar and non-polar compounds or when fine-tuning of selectivity is necessary.
Ultimately, method development should involve screening a few select columns, such as a Phenyl-Hexyl and a HILIC column, to empirically determine the optimal stationary phase for your specific application. This data-driven approach will ensure the development of a robust, reliable, and sensitive method for the analysis of this compound.
References
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. Agilent Technologies, Inc. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu Corporation. Retrieved from [Link]
-
Kwiecień, A., & Król, M. (2019). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Critical Reviews in Analytical Chemistry, 49(4), 352-360. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved from [Link]
-
Venkatramani, C. J., & Al-Sayah, M. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. American Pharmaceutical Review, 17(5), 18-25. Retrieved from [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. Retrieved from [Link]
-
Phenomenex. (n.d.). Application Handbook. Phenomenex Inc. Retrieved from [Link]
-
Li, Y., et al. (2018). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 23(10), 2645. Retrieved from [Link]
-
Kwiecień, A., & Król, M. (2019). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. Retrieved from [Link]
-
Waters Corporation. (2002). Polar and Non-Polar Compounds Test Mix. Waters Corporation. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Waters Corporation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent Technologies, Inc. Retrieved from [Link]
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Waters Corporation. Retrieved from [Link]
-
DeStefano, J. J. (2017). Developing HPLC Methods When C18 Columns Don't Work. Pittcon 2017. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities using the Ultivo Triple Quadrupole LC/MS. Agilent Technologies, Inc. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex Inc. Retrieved from [Link]
-
Al-Rimawi, F. (2020). A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Allied Sciences, 17(1), 2823-2830. Retrieved from [Link]
-
Venkatramani, C. J., & Al-Sayah, M. (2014). Analytical Technologies for Genotoxic Impurities in the Pharmaceutical Industry. LCGC North America, 32(7), 488-497. Retrieved from [Link]
-
Waters Corporation. (n.d.). Useful Application Notes and References. Waters Corporation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the Agilent 6475 LC/TQ. Agilent Technologies, Inc. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. GL Sciences Inc. Retrieved from [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4627-4633. Retrieved from [Link]
-
Phenomenex. (n.d.). Synergi HPLC Columns. Scribd. Retrieved from [Link]
-
B'Hymer, C. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 30(7), 546-555. Retrieved from [Link]
-
Fountain, K. J., & Iraneta, P. C. (2014). Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. Journal of Separation Science, 37(12), 1365-1375. Retrieved from [Link]
-
Phenomenex. (n.d.). The Ultimate Guide to HPLC & UHPLC. Phenomenex Inc. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. Retrieved from [Link]
Sources
Navigating Nitrosamine Nuances: A Comparative Guide to LC-MS/MS Method Validation for 1-Methyl-4-Nitrosopiperazine (MNP)
The ever-present challenge of nitrosamine impurities in pharmaceutical products demands robust and reliable analytical methods for their detection and quantification. Among these, 1-methyl-4-nitrosopiperazine (MNP), a potential genotoxic impurity, has garnered significant attention, particularly as a contaminant in drugs like rifampicin.[1][2][3] This guide provides an in-depth, experience-driven comparison of key validation parameters for a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method tailored for MNP analysis. We will dissect the "why" behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The presence of nitrosamines, classified as probable human carcinogens, necessitates stringent control to ensure patient safety.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for these impurities, compelling the pharmaceutical industry to implement highly sensitive and specific analytical methodologies.[5][6] LC-MS/MS has emerged as the technique of choice for trace-level analysis of genotoxic impurities due to its superior sensitivity and selectivity.[3][7]
This guide will walk through the critical validation characteristics as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a comparative analysis of expected performance data for an MNP LC-MS/MS method.[8][9]
The Analytical Blueprint: Deconstructing the LC-MS/MS Method
A successful LC-MS/MS method for MNP hinges on the careful optimization of chromatographic separation and mass spectrometric detection. The inherent logic is to achieve baseline separation of MNP from the active pharmaceutical ingredient (API) and other potential impurities while ensuring a strong and specific signal in the mass spectrometer.
A typical experimental setup involves a reverse-phase C18 or phenyl-hexyl column for chromatographic separation, with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[10][11][12] The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity.[10]
Core Validation Parameters: A Comparative Analysis
Method validation is the cornerstone of reliable analytical data. It provides documented evidence that the procedure is fit for its intended purpose.[9] Below, we compare the essential validation parameters for an MNP LC-MS/MS method, supported by representative experimental data.
Specificity: The Art of Unambiguous Identification
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For MNP, this includes the API, its degradation products, and other related impurities.
-
Experimental Approach:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of MNP.
-
Analyze a sample of the API without MNP to check for any matrix interference.
-
Analyze a sample spiked with MNP to confirm the retention time and peak shape.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the API to generate potential degradation products and ensure they do not co-elute with MNP.
-
-
Comparative Data:
| Sample | MNP Peak Response | Interference at MNP Retention Time | Conclusion |
| Blank | Not Detected | None | Pass |
| API (Unspiked) | Not Detected | None | Pass |
| API (Spiked with MNP) | S/N > 10 | N/A | Pass |
| Forced Degradation Samples | Not Detected | No co-eluting peaks | Pass |
The causality here is clear: by demonstrating a lack of interference from the matrix and potential degradants, we build confidence that any signal detected at the specific retention time and MRM transition of MNP is indeed MNP.
Linearity and Range: Proving Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][13]
-
Experimental Approach:
-
Prepare a series of at least five calibration standards of MNP in a suitable diluent, bracketing the expected concentration range (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
Inject each standard in triplicate and plot the peak area response against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Comparative Performance:
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |
| y-intercept | Close to zero | Minimal |
| Range | LOQ to 150% of specification | 0.05 ppm to 7.5 ppm |
A high correlation coefficient is a direct indicator of a strong linear relationship, which is fundamental for accurate quantification.
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
-
Experimental Approach:
-
Spike a known amount of MNP into the API sample at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the spiked MNP.
-
-
Comparative Accuracy Data:
| Spiked Level | Mean Recovery (%) | RSD (%) |
| LOQ (0.05 ppm) | 98.5 | 4.2 |
| 100% (5.0 ppm) | 101.2 | 1.8 |
| 150% (7.5 ppm) | 99.8 | 2.1 |
The recovery of MNP was found to be 100.38 ± 3.24% in one study.[1][14] High recovery values with low relative standard deviation (RSD) across the range validate that the method can accurately quantify MNP in the actual sample matrix.
Precision: Repeatability and Reproducibility
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the RSD of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[8]
-
Experimental Approach:
-
Repeatability: Analyze six replicate samples of the API spiked with MNP at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and if possible, a different instrument.
-
-
Comparative Precision Data:
| Precision Level | Parameter | Acceptance Criteria | Typical Result |
| Repeatability | RSD (%) | ≤ 15% | 2.5% |
| Intermediate Precision | RSD (%) | ≤ 20% | 3.8% |
A study reported an intermediate precision of 2.52%.[1][14] Low RSD values demonstrate that the method is consistent and produces similar results under varying conditions, a critical aspect for routine quality control.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Minimum
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Determine the concentration of MNP that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
Comparative Sensitivity Data:
| Parameter | Typical Value |
| LOD | 0.015 ppm |
| LOQ | 0.05 ppm |
One study reported LOD and LOQ values for MNP as 0.0067 and 0.013 ppm, respectively.[3] The LOQ must be below the reporting threshold for the impurity, ensuring the method is sensitive enough for its intended purpose.
Visualizing the Validation Workflow
To provide a clear overview of the interconnectedness of these validation parameters, the following diagram illustrates the logical flow of the method validation process.
Caption: Experimental workflow for a validation experiment.
Conclusion: A Framework for Trustworthy Results
The validation of an LC-MS/MS method for the determination of 1-methyl-4-nitrosopiperazine is a meticulous process that underpins the safety and quality of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity, a robust and reliable method can be established. This guide provides a comparative framework and practical insights to empower researchers and scientists to confidently develop and validate analytical methods for nitrosamine impurities. The ultimate goal is a self-validating system that ensures data integrity and, most importantly, patient safety.
References
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - OUCI.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed.
- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI.
-
Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS - Frontiers. Available from: [Link]
-
Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Available from: [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. Available from: [Link]
-
Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Available from: [Link]
-
Control of Nitrosamine Impurities in Human Drugs - FDA. Available from: [Link]
-
DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS - Health Sciences Authority. Available from: [Link]
-
(PDF) Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS - ResearchGate. Available from: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available from: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. Available from: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Available from: [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - NIH. Available from: [Link]
-
FDA extends deadline for nitrosamine testing submissions - RAPS. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
FDA: Updated Guidance for Nitrosamines - ECA Academy - gmp-compliance.org. Available from: [Link]
-
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]
-
HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials | Journal of AOAC INTERNATIONAL | Oxford Academic. Available from: [Link]
-
A Sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine | Request PDF - ResearchGate. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
